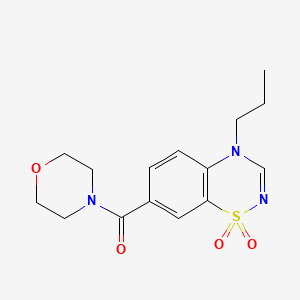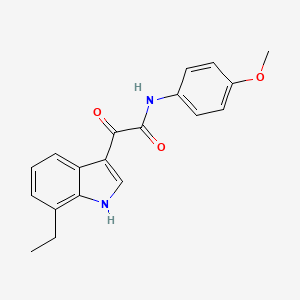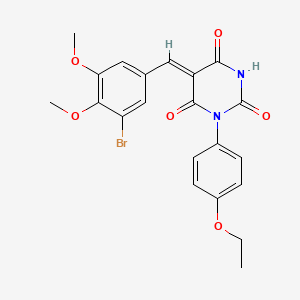
(2-methyl-4-nitrophenyl)(2-pyridinylmethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-methyl-4-nitrophenyl)(2-pyridinylmethyl)amine, also known as MNA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MNA belongs to the class of compounds known as nitroaromatics, which have been shown to possess a range of biological activities.
作用机制
The mechanism of action of (2-methyl-4-nitrophenyl)(2-pyridinylmethyl)amine is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer research, this compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation research, this compound has been shown to inhibit the NF-κB pathway, which is involved in the production of inflammatory cytokines. In neurodegenerative disease research, this compound has been shown to activate the Nrf2 pathway, which is involved in the antioxidant response.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and to attenuate the inflammatory response. In neurodegenerative disease research, this compound has been shown to protect neurons against oxidative stress and to improve cognitive function.
实验室实验的优点和局限性
(2-methyl-4-nitrophenyl)(2-pyridinylmethyl)amine has several advantages for lab experiments, including its relatively simple synthesis method, its potential therapeutic applications, and its ability to modulate various signaling pathways. However, this compound also has some limitations, such as its low solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for (2-methyl-4-nitrophenyl)(2-pyridinylmethyl)amine research. One potential direction is to investigate the use of this compound in combination with other drugs or therapies for cancer, inflammation, and neurodegenerative diseases. Another potential direction is to develop new derivatives of this compound with improved solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to determine its safety and efficacy in humans.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Its relatively simple synthesis method and ability to modulate various signaling pathways make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
合成方法
The synthesis of (2-methyl-4-nitrophenyl)(2-pyridinylmethyl)amine involves the reaction of 2-methyl-4-nitroaniline with 2-pyridinemethanol in the presence of a catalyst. The resulting product is then purified through recrystallization. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration.
科学研究应用
(2-methyl-4-nitrophenyl)(2-pyridinylmethyl)amine has been studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and to attenuate the inflammatory response. In neurodegenerative disease research, this compound has been shown to protect neurons against oxidative stress and to improve cognitive function.
属性
IUPAC Name |
2-methyl-4-nitro-N-(pyridin-2-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-10-8-12(16(17)18)5-6-13(10)15-9-11-4-2-3-7-14-11/h2-8,15H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSODHGWEELYLGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-fluorophenyl)-2-(4-methyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B4898129.png)
![3-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-1H-indole](/img/structure/B4898134.png)
![4-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4898145.png)

![diallyl 4-[4-(methoxycarbonyl)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4898151.png)
![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide](/img/structure/B4898155.png)
![3-(4-methylphenyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4898160.png)
![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 3-nitrobenzenesulfonate](/img/structure/B4898187.png)


![2-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-bromophenyl methanesulfonate](/img/structure/B4898212.png)
![3-({1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4898216.png)

